

1-Methylquinolinium iodide mass spectrometry

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Compound of Interest

Compound Name: 1-Methylquinolinium iodide

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An In-Depth Technical Guide to the Mass Spectrometry of **1-Methylquinolinium iodide**

Foreword

For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation and quantification of novel chemical entities are paramount. **1-Methylquinolinium iodide**, a quaternary ammonium salt, and its derivatives are of growing interest, particularly for their role as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and oncology.[1] Mass spectrometry stands as the definitive analytical tool for characterizing such permanently charged molecules. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of **1-methylquinolinium iodide**, moving from foundational principles to advanced structural elucidation. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for critical research and development decisions.

The Unique Nature of Quaternary Ammonium Compounds in Mass Spectrometry

Unlike many small molecules that require protonation or adduct formation to be ionized, **1-methylquinolinium iodide** exists as a pre-formed salt. The analyte of interest is the 1-methylquinolinium cation ($C_{10}H_{10}N^+$), which carries a permanent positive charge. This intrinsic property makes it an ideal candidate for soft ionization techniques, particularly Electrospray Ionization (ESI), as the analyte is already in an ionic state in solution, simplifying its transition into the gas phase for mass analysis.[2][3] This eliminates the variability associated with ionization efficiency that can complicate the analysis of neutral compounds.

Primary Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Direct infusion is useful for pure standards, but for most applications, coupling liquid chromatography to the mass spectrometer (LC-MS) is essential for separating the analyte from complex matrices and confirming its purity.

Experimental Protocol: HPLC-MS Analysis

- **Sample Preparation:** Dissolve the **1-methylquinolinium iodide** standard or sample in a suitable solvent system, such as a 50:50 mixture of methanol and water, to a concentration of approximately 1-10 µg/mL.^{[4][5]}
- **Chromatographic Separation:**
 - **Column:** A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
 - **Mobile Phase A:** 0.1% Formic Acid in Water.
 - **Mobile Phase B:** 0.1% Formic Acid in Acetonitrile.
 - **Gradient:** A typical gradient would be to start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate. The gradient should be optimized to ensure good peak shape and separation from any impurities.
 - **Flow Rate:** 0.3-0.5 mL/min.
- **Mass Spectrometer Settings (Full Scan - MS1):**
 - **Ionization Mode:** Positive Electrospray Ionization (ESI+).
 - **Scan Range:** m/z 50-500.
 - **Capillary Voltage:** 3.5 - 4.5 kV.
 - **Cone Voltage (or Fragmentor Voltage):** Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation and preserve the molecular ion.^[6]

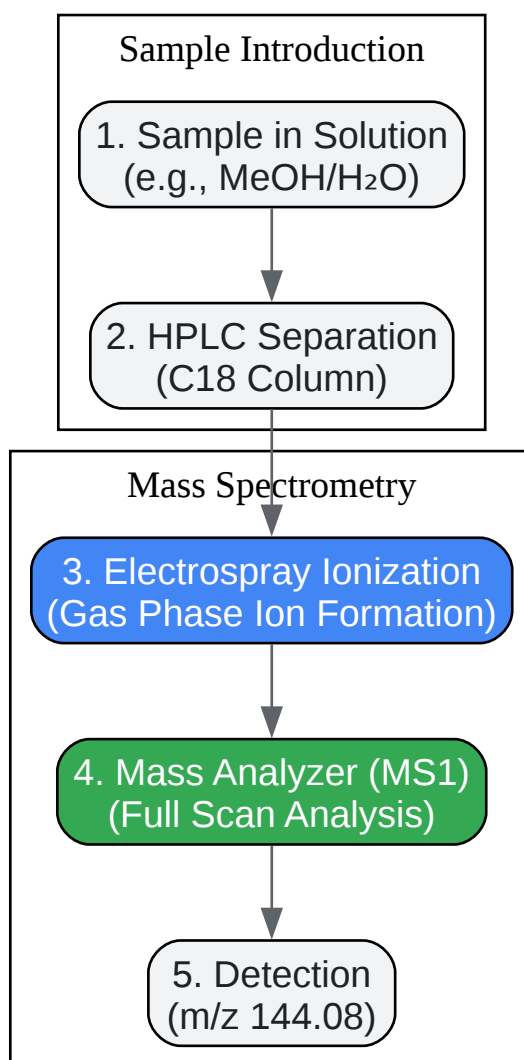
- Source Temperature: 120-150 °C.
- Desolvation Gas (N₂) Temperature & Flow: 350-450 °C and 600-800 L/hr, respectively.

Interpreting the Full Scan (MS1) Spectrum

In the positive ion mode full scan, the primary observation should be a single, prominent peak corresponding to the 1-methylquinolinium cation [M]⁺.

Ion Species	Formula	Calculated Monoisotopic Mass (Da)	Observed m/z
[M] ⁺	C ₁₀ H ₁₀ N ⁺	144.0813	144.08

The use of a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended to confirm the elemental composition. An observed mass of 144.0813 Da (within a 5 ppm mass accuracy window) provides unambiguous confirmation of the C₁₀H₁₀N⁺ formula.



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General workflow for LC-MS analysis of 1-Methylquinolinium.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

While MS1 confirms the mass, tandem mass spectrometry (MS/MS) is required to confirm the structure.^{[7][8]} In this process, the parent ion (precursor ion, m/z 144.08) is isolated, subjected to fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are mass analyzed.^[9]

Experimental Protocol: MS/MS Analysis

- Instrument Mode: Set the instrument to a Product Ion Scan mode (or "Tandem MS" mode).
- Precursor Ion Selection: Set the first mass analyzer (e.g., the first quadrupole) to isolate ions with an m/z of 144.08.
- Collision Energy: Apply a range of collision energies (e.g., ramping from 10 to 40 eV). This is a critical parameter. Low energy may not induce fragmentation, while excessively high energy can shatter the molecule into small, uninformative fragments. An optimal energy will produce a rich spectrum of product ions.[\[10\]](#)
- Product Ion Scan: Set the second mass analyzer to scan a range (e.g., m/z 40-150) to detect all resulting fragments.

Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of the 1-methylquinolinium cation is governed by the stability of the aromatic quinoline ring system and the lability of the N-methyl group. The resulting product ion spectrum provides a structural fingerprint.

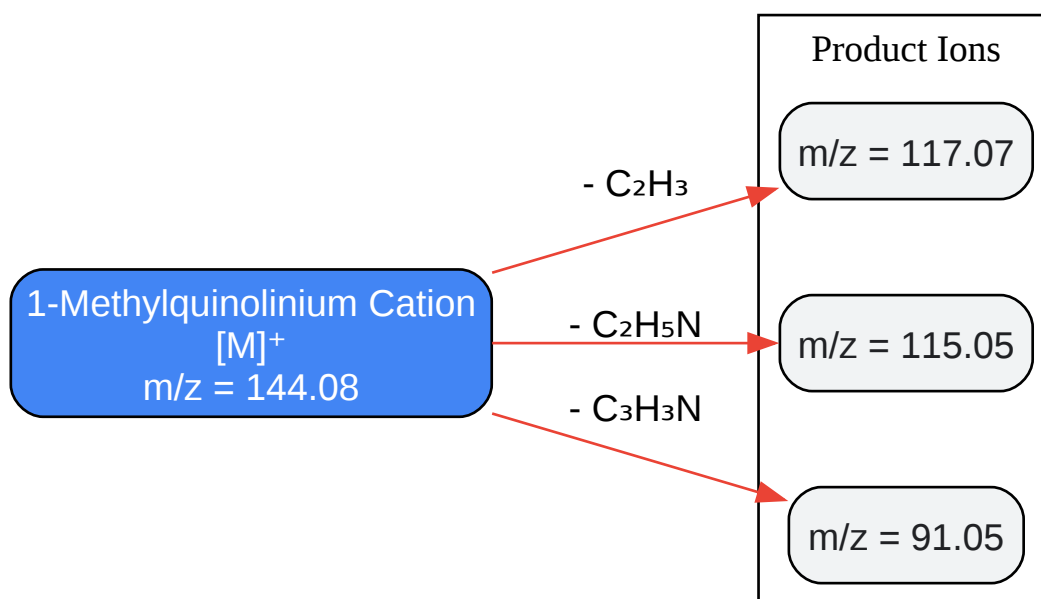
Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Fragment Structure
144.08	117.07	C_2H_3 (27.02 Da)	Phenylacetylene cation radical
144.08	115.05	C_2H_5N (45.04 Da) or $HCN + H_2O$	Indene cation
144.08	91.05	C_3H_3N (53.03 Da)	Tropylium ion

Key Fragmentation Mechanisms:

- Ring Cleavage: The most characteristic fragmentation involves the cleavage of the pyridine portion of the quinoline ring system. A common pathway for N-heterocycles is the loss of hydrogen cyanide (HCN). Subsequent rearrangements and losses of other small neutral molecules like acetylene (C_2H_2) lead to stable aromatic fragments.

- Loss of Methyl Group: While direct loss of a methyl radical ($\bullet\text{CH}_3$) is possible, it is often less favored than pathways involving neutral losses and ring rearrangements that lead to more stable, even-electron product ions.[11][12]

The fragmentation of related fused nitrogen-containing ring systems often involves complex cross-ring cleavages, which is consistent with the proposed pathway.[13]



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Proposed CID fragmentation of 1-Methylquinolinium Cation.

Applications in Drug Development

The robust MS and MS/MS characterization of **1-methylquinolinium iodide** is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline. [14]

- Identity Confirmation: Verifies the successful synthesis of the target molecule and any subsequent derivatives.
- Purity Assessment: When coupled with HPLC, this method can quantify the target compound and identify/characterize synthesis-related impurities.

- **Metabolite Identification:** In preclinical studies, MS/MS is used to identify metabolites of the parent compound by searching for predicted metabolic transformations (e.g., hydroxylation, demethylation) and their characteristic fragmentation patterns.[15]
- **Biomarker Research:** As an NNMT inhibitor, 1-methylquinolinium derivatives are studied for their ability to modulate metabolic pathways.[1] Mass spectrometry is the core technology used to measure the downstream effects on endogenous metabolites, serving as biomarkers of drug activity.[16][17]

Conclusion

The mass spectrometric analysis of **1-methylquinolinium iodide** is straightforward yet powerful, owing to its permanently charged nature. A systematic approach employing ESI-MS for mass confirmation and tandem MS (CID) for structural verification provides a complete and unambiguous characterization of the molecule. The protocols and fragmentation insights detailed in this guide offer a validated framework for researchers to confidently identify, quantify, and study this important class of compounds, accelerating progress in metabolic research and therapeutic development.

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